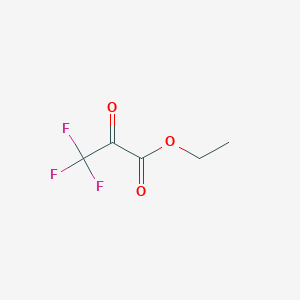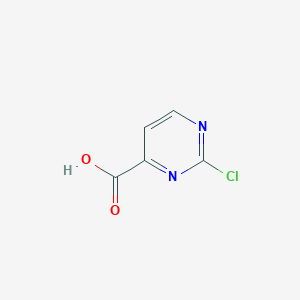
2-Chloropyrimidine-4-carboxylic acid
概要
説明
2-Chloropyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. These compounds are of significant interest due to their role in medicinal and pharmaceutical applications. The presence of a chlorine atom and a carboxylic acid group in the molecule suggests potential for chemical modifications and interactions that could be exploited in drug design and synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the chemoselective cyclization of arylamidines with methyl-2-chloroacetoacetate, which allows for the formation of 2-arylimidazole-4-carboxylic acids under mild conditions. This method provides a versatile pathway to access both 2-arylimidazoles and 2-arylpyrimidines by simply altering the solvent and base used in the reaction . Another method includes the microwave-assisted synthesis of related compounds, such as 2-aminothiophene-3-carboxylic acid derivatives, which can be efficiently transformed into thieno[2,3-d]pyrimidin-4-one and its chloro derivative under microwave irradiation .
Molecular Structure Analysis
The molecular structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has been determined through single-crystal X-ray diffraction studies. This compound crystallizes in the monoclinic space group and exhibits a number of weak but significant intermolecular interactions, such as C–H···O, C–H···N, C–F···π, and π–π interactions, which contribute to the stability of the crystal packing. Hirshfeld surface analysis has been used to investigate the quantitative contributions of these interactions .
Chemical Reactions Analysis
The reactivity of 2-chloropyrimidine-4-carboxylic acid derivatives can be explored through their ability to form cocrystals with various carboxylic acids. These cocrystals can exhibit different types of hydrogen bonding patterns and supramolecular synthons, depending on the proton-accepting sites on the pyrimidine ring and the nature of the carboxylic acid involved. The formation of robust supramolecular heterosynthons and chain-like arrangements through hydrogen bonding is a key feature of these cocrystals . Additionally, 2-chloro-4-(o-carboxyphenylamino)pyrimidines can be synthesized from 2,4-dichloro-pyrimidines and anthranilic acid, leading to various derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of substituents. For instance, the presence of halogen atoms can affect the electron distribution within the molecule, as seen in the case of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, where the chlorine atom does not participate in intermolecular interactions, while the fluorine atom does. Ab initio and Density Functional Theory (DFT) calculations can predict the optimized geometry and provide insights into the charge distribution and potential for charge transfer within the molecule . The basic esters of substituted pyrimidine-4-carboxylic acids have been synthesized and characterized, highlighting the versatility of these compounds in forming various salts and demonstrating their potential for further chemical transformations .
科学的研究の応用
Synthesis and Characterization
- Synthesis of various β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including derivatives of 2-Chloropyrimidine-4-carboxylic acid, has been achieved, leading to significant advancements in the field of organic chemistry (Grant, Seemann, & Winthrop, 1956).
Microwave-Assisted Synthesis
- 2-Chloropyrimidine-4-carboxylic acid has been used in microwave-assisted synthetic processes to efficiently generate various derivatives, showcasing its potential in rapid and eco-friendly chemical synthesis (Hesse, Perspicace, & Kirsch, 2007).
Cocrystal Design
- It's utilized in designing cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, contributing to advancements in crystal engineering and material science (Rajam et al., 2018).
Anticancer Research
- Studies have incorporated 2-pyridyl-2-pyrimidine-4-carboxylic acid, a related compound, into ruthenium(II) complexes to explore their potential as anticancer drug candidates, demonstrating its applicability in medicinal chemistry (Pierroz et al., 2012).
Biological Activity in Plant and Microbial Studies
- Derivatives of pyrimidine-4-carboxylic acid, similar to 2-Chloropyrimidine-4-carboxylic acid, have been used in studying proline metabolism and protein conformation in plants and bacteria, indicating its relevance in biological research (Verbruggen, van Montagu, & Messens, 1992).
Development of Novel Chemical Entities
- The compound has been used in developing novel chemical entities, such as 2-amino-5-halogenpyrimidine-4-carboxylic acids, expanding the scope of organic synthesis and pharmaceutical chemistry (Blyumin, Neunhoeffer, & Volovenko, 2007).
Dehydrating and Desulfhydrylating Agent
- Chloropyrimidine derivatives, including 2-Chloropyrimidine-4-carboxylic acid, have been utilized as dehydrating and desulfhydrylating agents in the preparation of various organic compounds, underscoring their utility in chemical synthesis (Kondo et al., 1981).
Safety And Hazards
将来の方向性
While specific future directions for 2-Chloropyrimidine-4-carboxylic acid are not explicitly mentioned in the retrieved papers, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSUQSBJRDYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622741 | |
| Record name | 2-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-4-carboxylic acid | |
CAS RN |
149849-92-3 | |
| Record name | 2-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



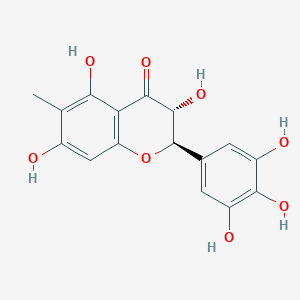

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
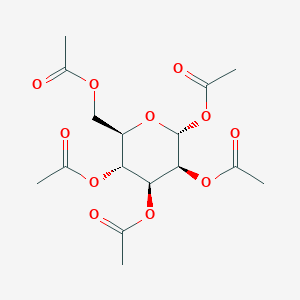
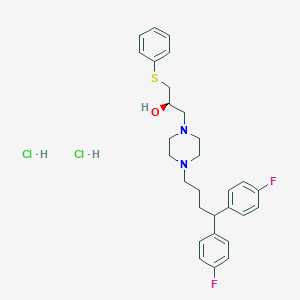
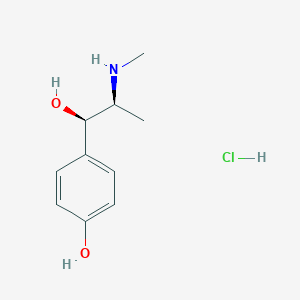
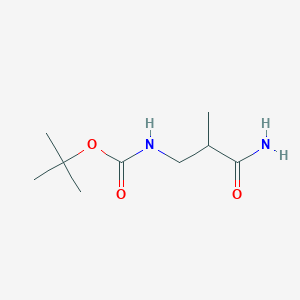

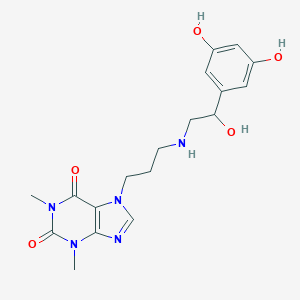
![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)



